molecular formula C10H9BrN2 B11787566 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole

Cat. No.: B11787566
M. Wt: 237.10 g/mol
InChI Key: SNIAJRGMPSSTNF-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom and a cyclopropyl group. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with cyclopropylcarbonyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-cyclopropyl-1H-benzo[d]imidazole.

Scientific Research Applications

2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-benzo[d]imidazole: Lacks the cyclopropyl group but shares similar chemical properties.

    1-Cyclopropyl-1H-benzo[d]imidazole: Lacks the bromine atom but retains the cyclopropyl group.

    2-Chloro-1-cyclopropyl-1H-benzo[d]imidazole: Similar structure with chlorine instead of bromine.

Uniqueness

2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

2-bromo-1-cyclopropylbenzimidazole

InChI

InChI=1S/C10H9BrN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2

InChI Key

SNIAJRGMPSSTNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2Br

Origin of Product

United States

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